(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is an organic compound that belongs to the class of oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of an iodomethyl group and a trifluoromethyl-substituted phenyl group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodomethyl Group: This step often involves halogenation reactions using reagents like iodine and a suitable base.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxirane derivatives.
Reduction: Reduction reactions may target the iodomethyl group, converting it to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxirane derivatives, while substitution could lead to various functionalized oxolanes.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound might be used as a probe to study enzyme-catalyzed reactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific properties, or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Hydroxymethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
Uniqueness
The presence of the iodomethyl group in (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane makes it more reactive in substitution reactions compared to its bromo or chloro analogs. The trifluoromethyl-substituted phenyl group also imparts unique electronic properties, making this compound particularly interesting for various applications.
Properties
Molecular Formula |
C12H12F3IO |
---|---|
Molecular Weight |
356.12 g/mol |
IUPAC Name |
(2R,4R)-2-(iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
RJVSWVCYABMCSU-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CI)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.